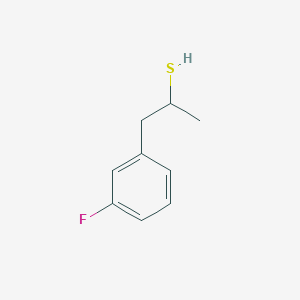

1-(3-Fluorophenyl)propane-2-thiol

Description

1-(3-Fluorophenyl)propane-2-thiol is a sulfur-containing organic compound characterized by a propane backbone with a thiol (-SH) group at the second carbon and a 3-fluorophenyl substituent at the first carbon. Its molecular formula is C₉H₁₁FS, with a calculated molecular weight of 170.21 g/mol.

Properties

Molecular Formula |

C9H11FS |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(3-fluorophenyl)propane-2-thiol |

InChI |

InChI=1S/C9H11FS/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 |

InChI Key |

NZMWFTNPKPQMNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-2-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the use of hydrosulfide anion as a nucleophile to displace a halide ion from a precursor compound .

Industrial Production Methods: Industrial production of 1-(3-Fluorophenyl)propane-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)propane-2-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like bromine or iodine.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.

Common Reagents and Conditions:

Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Thiourea or hydrosulfide anion (HS⁻) in a polar solvent.

Major Products Formed:

Oxidation: Disulfides (R-S-S-R’).

Reduction: Thiols (R-SH).

Substitution: Thiol derivatives with various functional groups.

Scientific Research Applications

1-(3-Fluorophenyl)propane-2-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)propane-2-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Substituents

Compounds sharing the 3-fluorophenyl group exhibit distinct properties based on functional group variations:

- Key Differences: The thiourea derivative (C₇H₇FN₂S) replaces the thiol with a thiourea group (-NH-CS-NH₂), enabling stronger metal coordination via sulfur and nitrogen donors . In contrast, the propane-2-thiol derivative may exhibit weaker coordination due to the absence of nitrogen. 1-(3-Fluorophenyl)piperazine HCl’s piperazine ring enhances solubility in polar media compared to the hydrophobic propane-thiol chain .

Sulfur-Containing Analogues

Thiol and thiophene derivatives highlight the role of sulfur in reactivity and intermolecular interactions:

- Key Differences: The ligand in demonstrates enhanced solubility in organic solvents due to mixed-ligand coordination (S and N donors), whereas 1-(3-Fluorophenyl)propane-2-thiol’s simpler structure may limit solubility without auxiliary functional groups.

Complexation Behavior

- 1-(Phenoxy-3-phenylamino)propane-2-thiol: Forms Co²⁺ complexes as (NtH⁺)[Co³⁺(PAR)₂], leveraging S and N donors for stable ion-association complexes .

- 1-(3-Fluorophenyl)propane-2-thiol: Likely forms weaker monodentate complexes via the thiol group alone, limiting applications in selective metal extraction.

Physicochemical Properties

- Melting Points: Fluorophenyl-propenone derivatives (e.g., in ) exhibit higher melting points (122–124°C) due to crystalline packing, whereas thiols may have lower melting points due to weaker intermolecular forces.

- Solubility : Piperazine derivatives () show high aqueous solubility, while propane-thiols are more lipid-soluble.

Biological Activity

1-(3-Fluorophenyl)propane-2-thiol, a sulfur-containing organic compound, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H11FOS

- Molecular Weight : 188.25 g/mol

- IUPAC Name : 1-(3-fluorophenyl)propane-2-thiol

The biological activity of 1-(3-Fluorophenyl)propane-2-thiol is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biological targets, including enzymes and receptors. Thiols are known to modulate oxidative stress and can influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

1-(3-Fluorophenyl)propane-2-thiol exhibits several biological activities:

- Antioxidant Activity : The thiol group can scavenge free radicals, thereby reducing oxidative stress in cells.

- Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, potentially making it a candidate for anticancer therapy.

- Enzyme Inhibition : Research suggests that thiols can inhibit specific enzymes involved in metabolic pathways, impacting cellular function.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of various thiol compounds, including 1-(3-Fluorophenyl)propane-2-thiol, on MCF-7 breast cancer cells. The results indicated that the compound exhibited significant cytotoxicity compared to control groups. The MTT assay revealed a dose-dependent response with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of thiol compounds. It was found that 1-(3-Fluorophenyl)propane-2-thiol effectively reduced lipid peroxidation in vitro, suggesting its potential use as a protective agent against oxidative damage in biological systems.

Research Findings

Recent investigations have highlighted the importance of structural modifications in enhancing the biological activity of thiol compounds. For instance, the introduction of fluorine atoms into the phenyl ring has been shown to improve the compound's stability and bioactivity. Comparative studies with other thiol derivatives suggest that the presence of a fluorine substituent may enhance interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.